molecular formula C17H25N5O B5626533 N,3-dimethyl-1-propyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1H-pyrazole-4-carboxamide

N,3-dimethyl-1-propyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1H-pyrazole-4-carboxamide

Cat. No. B5626533
M. Wt: 315.4 g/mol
InChI Key: FCZNOTQUSGXNGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves intricate steps that yield products with significant antileukemic activities, as demonstrated by Earl and Townsend (1979) in their work with furanyl, pyranyl, and ribosyl derivatives of related carboxamides, highlighting the reaction mechanisms and the resultant compounds' antileukemic activities [Earl & Townsend, 1979]. Other research by Ikemoto et al. (2005) on the practical synthesis of orally active antagonists offers insights into methods that could be adapted for synthesizing the target compound, emphasizing the efficiency and yields of such processes [Ikemoto et al., 2005].

Molecular Structure Analysis

Investigations into the molecular structure of related compounds reveal the importance of X-ray crystallography and Hirshfeld surface analysis. Prabhuswamy et al. (2016) conducted a detailed study on a compound with a similar structural framework, providing insights into its crystallization and molecular structure through single-crystal X-ray diffraction studies [Prabhuswamy et al., 2016].

Chemical Reactions and Properties

The chemical reactivity and properties of the compound can be understood through studies like those conducted by El-Essawy and Rady (2011), which explore the alkylation and cyclization reactions of related pyrazole compounds, providing a basis for understanding the chemical behavior and potential reactions the target compound might undergo [El-Essawy & Rady, 2011].

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical handling of the compound. While specific studies on the target compound's physical properties are scarce, analogous research on similar compounds provides valuable insight into potential characteristics.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with various reagents, and stability under different conditions, are essential for understanding the compound's applications and handling. Research on related compounds, such as those by Saeed et al. (2020), offers insights into the intermolecular interactions, stability, and reactivity patterns that could be relevant for the target compound [Saeed et al., 2020].

properties

IUPAC Name

N,3-dimethyl-1-propyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O/c1-4-9-22-10-14(12(2)20-22)17(23)21(3)11-16-13-7-5-6-8-15(13)18-19-16/h10H,4-9,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZNOTQUSGXNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)N(C)CC2=NNC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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